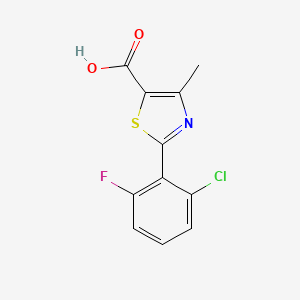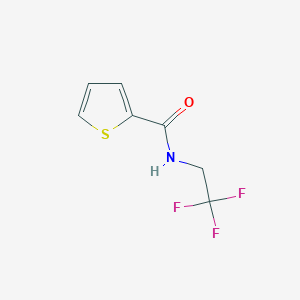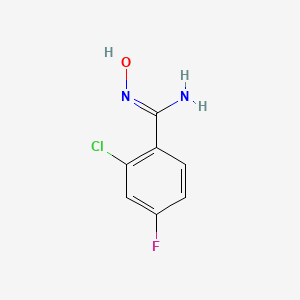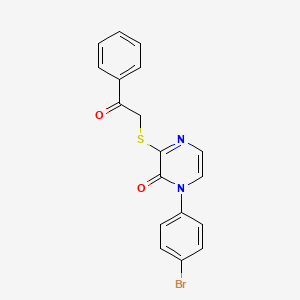
1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C22H15BrN2O2S and its CAS Number is 618432-22-7 .
Molecular Structure Analysis
The molecular structure of the similar compound “3-(4-BROMOPHENYL)-2-((2-OXO-2-PHENYLETHYL)THIO)-4(3H)-QUINAZOLINONE” is represented by the linear formula C22H15BrN2O2S .Scientific Research Applications
Chemical Space Expansion and Anticancer Activity
A significant application of this compound, specifically a derivative, is in the realm of anticancer research. The synthesized compound, identified as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h), demonstrated potent anticancer properties. It notably inhibited cell viability in prostate cancer (PC-3) and breast cancer (MCF-7) cells with IC50 values of 1.18 ± 0.05 μM and 1.95 ± 0.04 μM, respectively. Additionally, it induced apoptosis via caspase-3 activation and cleavage of PARP in both cancer cell lines, suggesting its potential as an effective anticancer agent (Seo et al., 2019).
Synthesis and Reactions with Potential Biological Applications
The compound's chemical structure allows for the synthesis and reactions of various derivatives with potential biological and pharmaceutical applications. For instance, derivatives have been synthesized through reactions with carbon nucleophiles, resulting in compounds with diverse biological activities. These reactions open avenues for creating novel pharmaceutical agents by modifying the compound's structure to enhance its biological activity and specificity (Ibrahim, El-Shaaer, & Hassan, 2002).
Antimicrobial and Antitumor Activities
Further applications involve the synthesis of new derivatives with antimicrobial and antitumor activities. By structurally modifying the core compound through reactions with various agents, researchers have developed derivatives that exhibit significant antimicrobial properties against a range of pathogens, as well as compounds showing promising antitumor activities against specific cancer cell lines. This underscores the compound's versatility and potential as a scaffold for developing new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
properties
IUPAC Name |
1-(4-bromophenyl)-3-phenacylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-14-6-8-15(9-7-14)21-11-10-20-17(18(21)23)24-12-16(22)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDJXSLLKFHZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

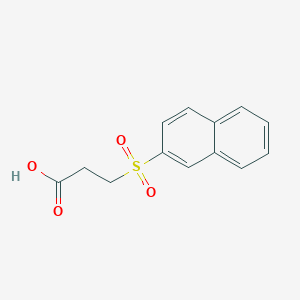
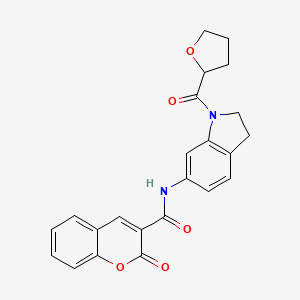

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)
![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2940226.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)

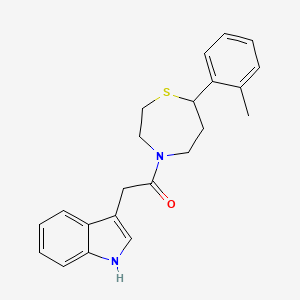
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)
